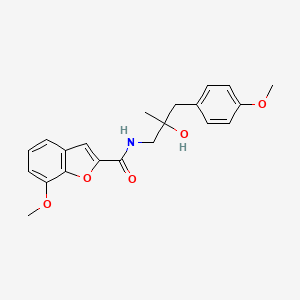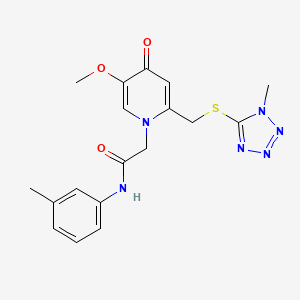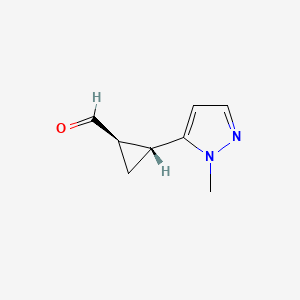
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde, also known as MPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. This inhibition of HDACs has been suggested to be responsible for the anti-cancer properties of this compound.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in inflammation. In addition, this compound has been found to induce cell death in cancer cells by activating apoptotic pathways.
Advantages and Limitations for Lab Experiments
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has good stability, which makes it a suitable compound for use in various assays. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on various cell types and tissues have not been extensively studied.
Future Directions
There are several future directions for research on (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde. One area of research is the development of this compound-based drugs for the treatment of pain and inflammation. Another area of research is the development of this compound-based drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types and tissues. In addition, studies are needed to evaluate the safety and efficacy of this compound-based drugs in preclinical and clinical trials.
Synthesis Methods
The synthesis of (1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde can be achieved using various methods. One such method involves the reaction of 2-methylpyrazole with cyclopropanecarboxaldehyde in the presence of a base. This method has been reported to yield high purity this compound with good yields. Another method involves the reaction of 2-methylpyrazole with cyclopropanecarboxylic acid in the presence of a coupling reagent. This method has also been reported to yield high purity this compound with good yields.
Scientific Research Applications
(1R,2R)-2-(2-Methylpyrazol-3-yl)cyclopropane-1-carbaldehyde has been found to have potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry. This compound has been found to have anti-inflammatory and analgesic properties, and it has been studied as a potential drug candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use as an anti-cancer agent. Studies have shown that this compound can induce cell death in cancer cells, and it has been suggested that it may be a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)7-4-6(7)5-11/h2-3,5-7H,4H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURJTGJHLYOSY-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2C[C@H]2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
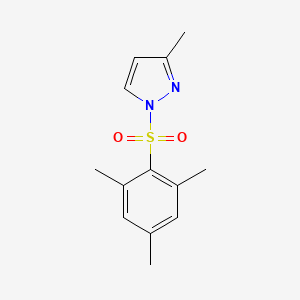
![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one](/img/structure/B2788937.png)
![N,N-Dimethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2788938.png)

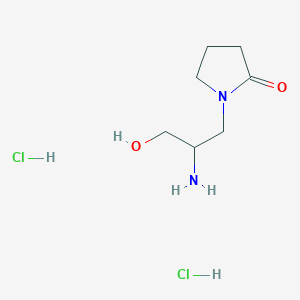
![N-[[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2788947.png)

